molecular formula C14H17ClO2 B027522 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane CAS No. 25253-51-4

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B027522
CAS No.: 25253-51-4
M. Wt: 252.73 g/mol
InChI Key: YUHLEBUZROOCJG-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by a unique structural motif where a 1,4-dioxane ring is fused to a decane ring system. The presence of a chlorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable diol in the presence of an acid catalyst to form the spiro compound. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Introduction of various functional groups like amines or thiols.

Scientific Research Applications

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
  • 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

8-(4-Chlorophenyl)-1,4-dioxaspiro[45]decane is unique due to its specific structural arrangement and the presence of the chlorophenyl group

Properties

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHLEBUZROOCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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